An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine
An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antirhine, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, notably its analgesic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Antirhine. The document is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development. It consolidates available quantitative data, outlines experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.
Introduction
Antirhine is a corynanthe-type monoterpenoid indole alkaloid found in various plant species. Its chemical structure, characterized by a complex heterocyclic system, underpins its biological activity. A thorough understanding of its physical and chemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent. This guide aims to provide a detailed compilation of these properties, drawing from available scientific literature and chemical databases.
Physical and Chemical Properties
The fundamental physical and chemical properties of Antirhine are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₄N₂O | Mass Spectrometry |
| Molecular Weight | 296.41 g/mol | Mass Spectrometry |
| Physical State | Solid | Visual Observation |
| Boiling Point | 488.2 ± 40.0 °C (Predicted) | Computational Prediction[1][2] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Experimental Observation[1][3] |
| pKa | 14.72 ± 0.10 (Predicted) | Computational Prediction[1] |
| Storage Temperature | -20°C | Supplier Data |
| CAS Number | 16049-28-8 | Chemical Registry |
Experimental Protocols
The determination of the physicochemical properties of a compound like Antirhine relies on a suite of established analytical techniques. While specific experimental details for Antirhine are not extensively published, this section outlines the general methodologies employed for alkaloid characterization.
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation and confirmation of Antirhine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
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13C NMR: Reveals the carbon skeleton of the molecule.
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2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complex ring structure of Antirhine.
General Protocol for NMR Analysis of Indole Alkaloids:
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Dissolve a pure sample of the alkaloid (1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the raw data (Fourier transformation, phasing, baseline correction).
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Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure.
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Mass Spectrometry (MS):
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Electron Ionization (EI-MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.
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Electrospray Ionization (ESI-MS): A soft ionization technique often coupled with liquid chromatography (LC-MS) for accurate mass determination and analysis of complex mixtures.
General Protocol for Mass Spectrometric Analysis:
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Introduce a solution of the sample into the mass spectrometer.
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For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam.
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For ESI-MS, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desorbed.
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The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
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Infrared (IR) Spectroscopy:
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Identifies the presence of specific functional groups (e.g., O-H, N-H, C=O, C=C) based on their characteristic vibrational frequencies.
General Protocol for FT-IR Analysis:
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Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
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Place the sample in the path of an infrared beam.
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Record the spectrum, which shows the absorption of infrared radiation as a function of wavenumber.
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Crystallography
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X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.
General Protocol for X-ray Crystallography:
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Grow single crystals of the compound of sufficient size and quality.
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Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
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Collect the diffraction data as the crystal is rotated.
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Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the crystal structure to determine the atomic coordinates and build a 3D model of the molecule.
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Biological Activity and Signaling Pathways
Antirhine has been reported to exhibit analgesic activity, suggesting its interaction with biological pathways involved in pain perception. While the precise molecular targets and signaling cascades modulated by Antirhine are still under investigation, its structural similarity to other indole alkaloids suggests potential mechanisms of action.
Potential Analgesic Mechanisms
The analgesic effects of many alkaloids are mediated through their interaction with the central and peripheral nervous systems. Potential pathways for Antirhine's analgesic activity may include:
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Opioid Receptor Modulation: Many alkaloids exert their analgesic effects by binding to and activating opioid receptors (μ, δ, and κ). This leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.
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Anti-inflammatory Action: Pain is often associated with inflammation. Antirhine may possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines.
The following diagram illustrates a generalized signaling pathway for opioid receptor activation, a potential mechanism for Antirhine's analgesic effect.
